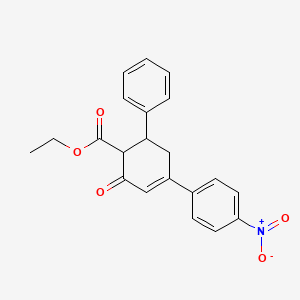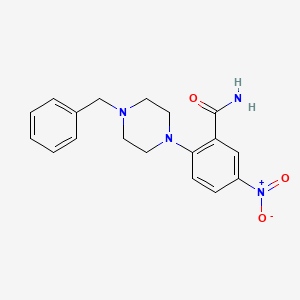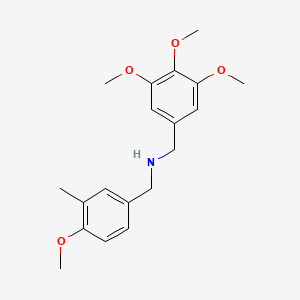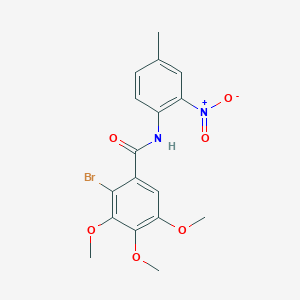
ethyl 4-(4-nitrophenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-nitrophenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate, commonly known as Nifedipine, is a drug that belongs to the class of calcium channel blockers. It is widely used in the treatment of hypertension and angina pectoris. The drug works by inhibiting the influx of calcium ions into the smooth muscle cells of the heart and blood vessels, leading to relaxation of the muscles and dilation of the blood vessels.
Wirkmechanismus
Nifedipine works by inhibiting the influx of calcium ions into the smooth muscle cells of the heart and blood vessels. This leads to relaxation of the muscles and dilation of the blood vessels, which in turn reduces blood pressure and increases blood flow to the heart. The drug also reduces the frequency and severity of angina attacks by reducing the workload of the heart and improving blood flow to the heart.
Biochemical and Physiological Effects:
Nifedipine has been shown to have several biochemical and physiological effects. It reduces the activity of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. It also reduces the activity of sympathetic nervous system, which is responsible for regulating the heart rate and blood pressure. Nifedipine has also been found to improve endothelial function, which is important for maintaining vascular health.
Vorteile Und Einschränkungen Für Laborexperimente
Nifedipine has several advantages for lab experiments. It has a well-established synthesis method and is widely available. It is also relatively stable and can be easily stored. However, Nifedipine has some limitations for lab experiments. It is a potent drug and can have toxic effects at high doses. It is also difficult to administer in vivo, as it requires specialized equipment and techniques.
Zukünftige Richtungen
There are several future directions for research on Nifedipine. One area of research is the development of new formulations and delivery methods for the drug, which could improve its efficacy and reduce its toxicity. Another area of research is the investigation of the drug's effects on other physiological systems, such as the immune system and the central nervous system. Finally, research could be conducted to investigate the potential of Nifedipine in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
Nifedipine is a widely used calcium channel blocker that is effective in the treatment of hypertension and angina pectoris. The drug works by inhibiting the influx of calcium ions into the smooth muscle cells of the heart and blood vessels, leading to relaxation of the muscles and dilation of the blood vessels. Nifedipine has several advantages for lab experiments, but also has some limitations. Future research could focus on the development of new formulations and delivery methods for the drug, investigation of its effects on other physiological systems, and exploration of its potential in the treatment of other diseases.
Synthesemethoden
The synthesis of Nifedipine involves the condensation of 4-nitrobenzaldehyde, cyclohexanone, and ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then subjected to reduction and esterification reactions to obtain Nifedipine. The synthesis method has been well established and is widely used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Nifedipine has been extensively studied for its therapeutic potential in the treatment of hypertension and angina pectoris. It has been shown to be effective in reducing blood pressure and improving cardiac function in patients with hypertension. In addition, Nifedipine has been found to be effective in reducing the frequency and severity of angina attacks in patients with angina pectoris.
Eigenschaften
IUPAC Name |
ethyl 4-(4-nitrophenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-2-27-21(24)20-18(15-6-4-3-5-7-15)12-16(13-19(20)23)14-8-10-17(11-9-14)22(25)26/h3-11,13,18,20H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNHMTWIHYLEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4967134.png)

![5-chloro-2-{[(3-nitrophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4967148.png)



![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)
![3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylic acid](/img/structure/B4967218.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)
![N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4967243.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)